molecular formula C7H9N5 B021663 6-Dimethylaminopurine CAS No. 104245-07-0

6-Dimethylaminopurine

Cat. No. B021663
M. Wt: 163.18 g/mol
InChI Key: BVIAOQMSVZHOJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Dimethylaminopurine, commonly known as 6-DMAP, is a purine analog that is widely used in scientific research. It is a potent inhibitor of the enzyme cyclin-dependent kinase 1 (CDK1) and has been shown to have various biological effects.

Scientific Research Applications

1. Cloning and Embryo Development

6-Dimethylaminopurine (6-DMAP) is prominently used in the field of cloning, particularly in mammalian cloning processes. It has been used as an agent to promote the successful production of cloned mammals, being instrumental in the development of embryos produced by somatic cell nuclear transfer. Studies have demonstrated its effectiveness in various species, including pigs, sheep, and cattle, often in combination with other compounds like cycloheximide. Research shows its impact on various developmental stages of embryos, affecting parameters like blastocyst formation rate and total cell number in cloned embryos (Dode & Adona, 2001), (Shedova & Lopukhov, 2021).

2. Induction of Tetraploidy and Triploidy

6-DMAP has been used in inducing tetraploidy and triploidy in various species. Its application in oysters for inducing tetraploidy and in shrimp for triploidy induction has been explored. This approach is significant for the enhancement of certain desirable traits in aquaculture, such as increased growth rate and disease resistance (Peachey & Allen, 2016), (Sellars, Arce, & Hertzler, 2012).

3. Oocyte Activation and Maturation

6-DMAP plays a significant role in oocyte activation and maturation in various animal models. It has been used in studies to understand the mechanisms of oocyte maturation and to improve the efficiency of in vitro fertilization techniques. Its impact on meiotic resumption and the developmental potential of oocytes has been a focus of several researches (Anderiesz, Fong, Bongso, & Trounson, 2000).

4. Photocatalytic Behavior

In a more diverse application, 6-DMAP has been used in the synthesis and study of photocatalytic behavior. It was found to stabilize nanoparticles of CdS, exhibiting photocatalytic activity. This suggests potential applications in fields like nanotechnology and renewable energy (Kumar & Mital, 2004).

properties

IUPAC Name

N,N-dimethyl-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-12(2)7-5-6(9-3-8-5)10-4-11-7/h3-4H,1-2H3,(H,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVIAOQMSVZHOJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20239658
Record name N(6),N(6)-Dimethyladenine
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Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Dimethylaminopurine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000473
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Product Name

6-Dimethylaminopurine

CAS RN

938-55-6
Record name 6-DMAP
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Record name N(6),N(6)-Dimethyladenine
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Record name 6-(Dimethylamino)purine
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Record name N(6),N(6)-Dimethyladenine
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Record name 6-dimethylaminopurine
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Record name 6,6-DIMETHYLADENINE
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Record name 6-Dimethylaminopurine
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URL http://www.hmdb.ca/metabolites/HMDB0000473
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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